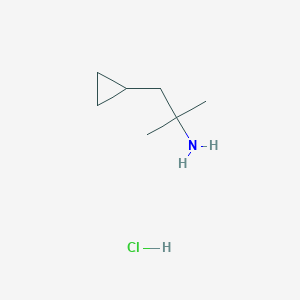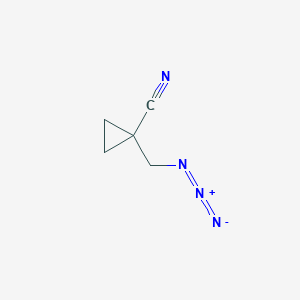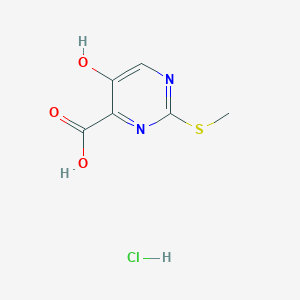
5-羟基-2-甲硫基嘧啶-4-羧酸盐酸盐
描述
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O3S and its molecular weight is 222.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
合成技术
研究导致了各种嘧啶衍生物合成技术的开发,包括用于制备 2,5-二取代嘧啶-4-羧酸和它们的盐酸盐的 β-二烷基氨基乙酯的方法 (Grant、Seemann 和 Winthrop,1956)。另一项研究详细阐述了氢键简并三环吡咯嘧啶核苷及其 5'-三磷酸的合成,展示了嘧啶衍生物在核苷合成中的多功能性 (Williams、Loakes 和 Brown,1998)。
化学反应和性质
研究重点关注嘧啶衍生物的反应以创建新化合物。例如,5-氯-2-甲磺酰基-4-嘧啶甲酸与胺的反应证明了嘧啶环中反应性的逆转,突出了嘧啶化学的有趣方面 (Blyumin 和 Volovenko,2000)。
潜在应用
抗菌评价
已经合成并评估了新型 2-(羟亚氨基)-二氢嘧啶-5-羧酸的抗菌活性,表明嘧啶衍生物在开发新的抗菌剂中的潜力 (Shastri 和 Post,2019)。
抗病毒活性
研究探索了嘧啶衍生物的抗病毒潜力,例如 6-[2-(膦酰甲氧基)烷氧基]嘧啶,它们已显示出对各种病毒(包括单纯疱疹病毒和 HIV)的活性 (Holý 等,2002)。这凸显了嘧啶化合物在寻找新抗病毒药物中的重要性。
晶体工程
已经探索了涉及嘧啶衍生物和羧酸的共晶的设计,以了解它们的氢键和超分子结构,这对于设计具有所需物理和化学性质的新材料至关重要 (Rajam 等,2018)。
生化分析
Biochemical Properties
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their function. This compound can also interact with transcription factors, influencing gene expression. The changes in gene expression can lead to alterations in cellular processes, such as metabolism and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may occur at very high doses, including cell death and tissue damage. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity .
Metabolic Pathways
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride within cells and tissues are crucial for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its efficacy and potential side effects, as it may accumulate in specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes .
属性
IUPAC Name |
5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S.ClH/c1-12-6-7-2-3(9)4(8-6)5(10)11;/h2,9H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZAVMTOSRLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-05-9 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-hydroxy-2-(methylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


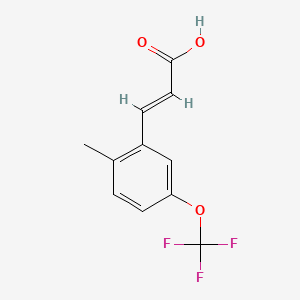
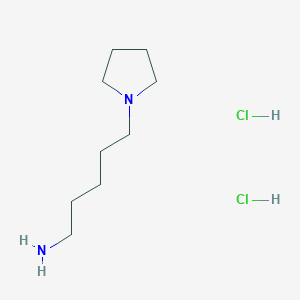
![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)
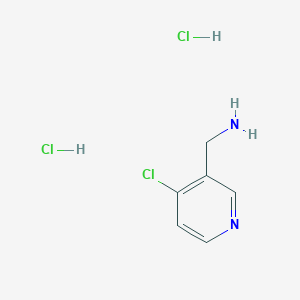


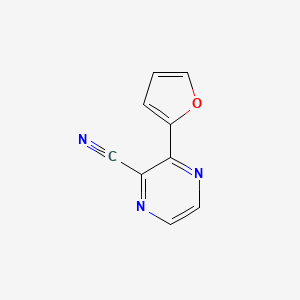
![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)

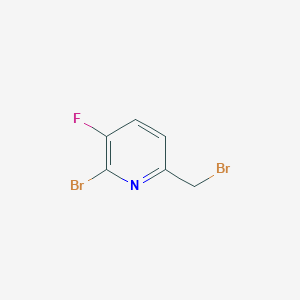

![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)
